10H-Phenoxaphosphin-10-ol 10-oxide
Description
10H-Phenoxaphosphin-10-ol 10-oxide (CAS 99208-50-1), also known as ODOPB (10-(2,5-dihydroxyphenyl)-10H-9-oxa-10-phospha-phenanthrene-10-oxide), is a phosphorus-containing heterocyclic compound. Its structure features a phenoxaphosphine core with a 2,5-dihydroxyphenyl substituent, enhancing its reactivity and thermal stability . This compound is primarily studied for its flame-retardant (FR) properties, particularly in polymers like flexible polyurethane foams (FPUFs), where it acts via condensed-phase char formation and gas-phase radical quenching .
Properties
CAS No. |
15042-79-2 |
|---|---|
Molecular Formula |
C12H9O3P |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
10-hydroxyphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C12H9O3P/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H,(H,13,14) |
InChI Key |
RPCNCQRKBZHGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3P2(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
10-hydroxyphenoxaphosphinine 10-oxide can be synthesized through the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine 10-oxide using potassium permanganate in an alkaline medium. This reaction yields 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid, which exists as a stable crystal hydrate containing two water molecules .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-hydroxyphenoxaphosphinine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid.
Substitution: It can participate in substitution reactions, particularly involving the phenoxaphosphinine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.
Substitution Reagents: Various aromatic tetraamines in polyphosphoric acid (PPA) and Eaton’s reagent are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In the field of chemistry, 10H-Phenoxaphosphin-10-ol 10-oxide is utilized as a reagent in synthetic pathways. Its ability to form P–N bonds allows it to be used in the synthesis of various phosphorus-containing compounds. Notable applications include:
- Synthesis of Organophosphorus Compounds : It serves as a precursor for synthesizing organophosphorus compounds that are valuable in agrochemicals and pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Substitution | Can replace halides or other leaving groups in organic reactions. |
| Oxidation | Acts as an oxidizing agent in specific chemical transformations. |
Biological Applications
The biological relevance of 10H-Phenoxaphosphin-10-ol 10-oxide is emerging, particularly in drug development and biochemical research:
- Pharmacological Studies : Initial studies indicate that derivatives of this compound may exhibit biological activity, including antimicrobial and anti-inflammatory properties.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Some derivatives showed effective inhibition against bacterial strains. |
| Anti-inflammatory Effects | Potential for reducing inflammation in cellular models. |
Materials Science
In materials science, this compound is explored for its role in developing advanced materials:
- Flame Retardants : Due to its phosphorus content, it is considered for use in flame-retardant formulations, enhancing the safety of polymers.
| Application Type | Benefits |
|---|---|
| Flame Retardants | Reduces flammability of materials while maintaining mechanical properties. |
| Polymer Additives | Improves thermal stability and processing characteristics. |
Case Study 1: Synthesis of Phosphorus-Nitrogen Compounds
A recent study demonstrated the straightforward synthesis of various derivatives from 10H-Phenoxaphosphin-10-ol 10-oxide, focusing on phosphorus-nitrogen bonds. The methodology involved:
- Reactants : The compound was reacted with amines under controlled conditions.
- Results : High yields were obtained with significant selectivity towards desired products.
In another investigation, derivatives of 10H-Phenoxaphosphin-10-ol 10-oxide were screened for biological activity against several microbial strains. The results indicated:
- Efficacy : Certain derivatives exhibited potent activity against resistant bacterial strains.
- Mechanism Insights : Preliminary mechanistic studies suggested disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 10-hydroxyphenoxaphosphinine 10-oxide involves its ability to undergo oxidation and substitution reactions. The compound’s unique structure allows it to interact with various molecular targets, including aromatic tetraamines and polyphosphoric acid, leading to the formation of high-molecular-weight compounds .
Comparison with Similar Compounds
Structural and Functional Differences
Key Compounds for Comparison:
- DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide)
- Phosphonates (e.g., dimethylallyl phosphoramidate)
- Phosphates (e.g., triphenyl phosphate)
- Phosphoramides (e.g., DOPO-derived phosphoramides)
Structural Insights :
ODOPB’s dihydroxyphenyl group improves polymer compatibility and char-forming efficiency compared to DOPO, which lacks hydroxyl substituents . Phosphoramides, synthesized from DOPO and amines, exhibit hybrid mechanisms combining gas-phase radical scavenging and condensed-phase stabilization .
Thermal and Flame-Retardant Performance
Thermogravimetric Analysis (TGA) Data:
T₅%: Temperature at 5% weight loss.
*Tmax: Temperature of maximum degradation rate.
Key Findings :
- ODOPB’s higher thermal stability (T₅% ~250–300°C) and char residue (~25–30%) are attributed to its hydroxyl groups, which promote cross-linking and carbonization .
- DOPO and its derivatives (e.g., phosphoramides) show moderate thermal stability but excel in gas-phase radical quenching due to PO· radical release .
- Phosphonates outperform phosphates in limiting oxygen index (LOI), but ODOPB and DOPO-phosphoramides achieve superior LOI values (28–30%) in FPUFs .
Mechanism of Action
- ODOPB : Acts primarily in the condensed phase, forming a protective char layer via dehydration and cross-linking of hydroxyl groups. Secondary gas-phase activity involves release of phosphorus-containing radicals .
- DOPO : Operates in the gas phase, releasing PO· radicals to interrupt combustion chain reactions .
Advantages of ODOPB :
- Enhanced compatibility with polar polymers due to hydroxyl groups.
- Synergistic effects with nitrogen-based FRs (e.g., melamine salts) for improved LOI .
Biological Activity
10H-Phenoxaphosphin-10-ol 10-oxide, also known as phenoxaphosphine oxide, is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 10H-Phenoxaphosphin-10-ol 10-oxide can be described as follows:
- Molecular Formula : C₁₃H₉O₂P
- CAS Number : 15042-79-2
The compound features a phosphine oxide moiety, which is known for its reactivity and ability to interact with various biological targets.
Research indicates that 10H-Phenoxaphosphin-10-ol 10-oxide exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission.
- Antimicrobial Properties : Preliminary investigations suggest that 10H-Phenoxaphosphin-10-ol 10-oxide possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This could have implications for developing new antimicrobial agents .
Case Studies
- Neuroprotective Effects : A study conducted on neuronal cell lines indicated that treatment with 10H-Phenoxaphosphin-10-ol 10-oxide resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests potential applications in neuroprotection .
- Anticancer Potential : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
- Anti-inflammatory Activity : Research has highlighted the anti-inflammatory effects of this compound in animal models of inflammation. It was observed to reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
